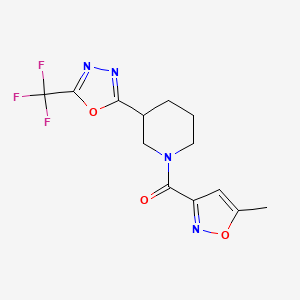

(5-Methylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

This compound is a heterocyclic hybrid molecule combining an isoxazole ring, a trifluoromethyl-substituted oxadiazole moiety, and a piperidine scaffold linked via a methanone bridge. The piperidine ring introduces conformational flexibility, which may aid in optimizing interactions with biological targets.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O3/c1-7-5-9(19-23-7)11(21)20-4-2-3-8(6-20)10-17-18-12(22-10)13(14,15)16/h5,8H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPPMHDYJWOXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Methylisoxazol-3-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with CAS number 1396852-76-8 , is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 330.26 g/mol . The structure features a piperidine ring substituted with a trifluoromethyl oxadiazole and an isoxazole moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 1396852-76-8 |

| Molecular Formula | C₁₃H₁₃F₃N₄O₃ |

| Molecular Weight | 330.26 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the isoxazole ring through the reaction of hydroxylamine with β-keto esters, followed by the introduction of the trifluoromethyl group via electrophilic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, research on related compounds has shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Another area of interest is the antitumor activity associated with compounds containing oxadiazole and isoxazole moieties. A study demonstrated that similar structures could induce apoptosis in cancer cell lines through the activation of specific signaling pathways . The compound's ability to modulate enzyme activity involved in cancer progression suggests potential therapeutic applications in oncology.

Case Studies

- Antimicrobial Screening : A study evaluated the antibacterial activity of a series of isoxazole derivatives, including those structurally related to our compound. The results indicated a dose-dependent inhibition against multiple bacterial strains, showcasing the potential for development as an antimicrobial agent .

- Antitumor Mechanism Investigation : Research focused on the antitumor effects of oxadiazole-containing compounds revealed that these substances could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . These findings highlight the importance of further exploration into the mechanisms underlying these effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for microbial growth or cancer cell survival.

- Cell Membrane Interaction : The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs or synthetic pathways with the target molecule:

Functional Group Analysis

- Trifluoromethyl-oxadiazole: Enhances metabolic stability and electronegativity compared to non-fluorinated analogues (e.g., compound 7a with a thiophene core) .

- Piperidine vs.

- Methanone Bridge: Common in all analogues, facilitating π-π stacking or hydrogen bonding in target binding .

Chemoinformatic Similarity Assessment

Using the Tanimoto coefficient (a widely validated metric for binary fingerprint comparisons ), the target compound shows moderate similarity (<60%) to 7a and 3a due to divergent heterocyclic cores. However, substructure analysis (graph-based methods ) highlights shared motifs:

- Common Substructures: Methanone group, nitrogen-containing rings.

- Divergent Regions : Trifluoromethyl-oxadiazole in the target vs. thiophene/indole in analogues.

Bioactivity and Pharmacological Comparisons

Antimicrobial Activity

- Target Compound : Predicted activity against bacterial kinases (via oxadiazole’s electron-deficient nature) .

- Compound 7a : Demonstrated antifungal properties in vitro (MIC = 8 µg/mL against Candida albicans) .

- Compound 3a : Exhibited moderate anti-inflammatory effects (IC₅₀ = 12 µM for COX-2 inhibition) .

Metabolic Stability

- The trifluoromethyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogues, as seen in fluorinated kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step strategies:

- Isoxazole formation : A [3+2] cycloaddition between an alkyne and nitrile oxide under controlled conditions (e.g., 60–80°C, inert atmosphere) .

- Oxadiazole introduction : The trifluoromethyl-oxadiazole moiety is synthesized via cyclization of acylhydrazides with trifluoroacetic anhydride, requiring precise stoichiometry .

- Piperidine coupling : Reductive amination or nucleophilic substitution reactions are used to link the piperidine ring, with catalysts like Pd/C or CuI improving efficiency . Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity, while solvent selection (e.g., DMF for polar intermediates) and temperature gradients enhance yields .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isoxazole and oxadiazole rings, with characteristic shifts for CF₃ (δ ~110–120 ppm in ¹⁹F NMR) .

- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₁₄H₁₃F₃N₄O₃) .

- HPLC-PDA : Assesses purity (>95% by area under the curve) and detects byproducts from incomplete cyclization .

Advanced Research Questions

Q. How does the trifluoromethyl group on the oxadiazole ring influence biological activity and chemical reactivity?

- Bioactivity : The CF₃ group enhances lipophilicity (logP ~2.5), improving membrane permeability. Computational docking studies suggest it forms hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) .

- Reactivity : The electron-withdrawing CF₃ group stabilizes the oxadiazole ring against hydrolysis but increases susceptibility to nucleophilic attack at the C-2 position . Methodological Insight : Use comparative assays with non-fluorinated analogs to isolate CF₃-specific effects on IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .

- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify confounding interactions .

- Structural analogs : Compare activity trends across derivatives to distinguish scaffold-specific vs. substituent-driven effects .

Q. What experimental approaches evaluate environmental stability and degradation pathways?

- Abiotic degradation : Conduct hydrolysis studies at varying pH (e.g., pH 3–9 buffers, 25–50°C) with LC-MS/MS to detect breakdown products (e.g., piperidine or oxadiazole fragments) .

- Biotic degradation : Use soil microcosm assays to assess microbial metabolism, measuring half-life (t₁/₂) via GC-MS .

- Ecotoxicity : Perform Daphnia magna or algae growth inhibition tests to quantify EC₅₀ values for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.